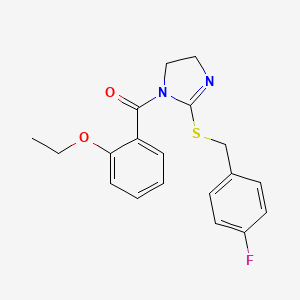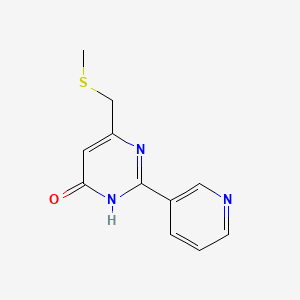
Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Versatile Intermediates for Asymmetric Synthesis
N-tert-Butanesulfinyl imines, closely related to the tert-butyl group in the compound of interest, have been identified as exceptionally versatile intermediates for the asymmetric synthesis of amines. These imines are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones. This methodology enables the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines, showcasing the tert-butyl group's role as a powerful chiral directing group (Ellman, Owens, & Tang, 2002).
Synthesis of Oxazolidinones and Related Compounds
The synthesis of oxazolidinones and related compounds, which are important chiral auxiliaries and intermediates in organic synthesis, often involves tert-butyl groups. These methodologies include reactions that highlight the tert-butyl group's utility in creating protective environments and facilitating subsequent chemical transformations, demonstrating its significance in complex organic synthesis processes (Brenner, Vecchia, Leutert, & Seebach, 2003).
Multicomponent Reactions
Palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water have been developed to efficiently synthesize polysubstituted aminopyrroles and their bicyclic analogues. The tert-butylamine plays a critical role in these reactions, reacting with in situ generated carbon dioxide to form the carbamic acid, which then serves as a nucleophile. This showcases the tert-butyl group's utility in facilitating complex reaction mechanisms and expanding the toolbox for synthesizing nitrogen-containing heterocycles (Qiu, Wang, & Zhu, 2017).
Nucleophilic Substitutions and Radical Reactions
Tert-butyl phenylazocarboxylates have been explored for their versatility as building blocks in synthetic organic chemistry. Their reactivity towards nucleophilic substitutions and radical reactions opens avenues for modifying the benzene ring and introducing new functionalities. This research underlines the tert-butyl group's significance in enabling the generation and stabilization of reactive intermediates for further chemical transformations (Jasch, Höfling, & Heinrich, 2012).
Synthesis of Thiazolidine Carboxylates
The synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate in the production of biotin, exemplifies the use of tert-butyl groups in the synthesis of biologically relevant compounds. This process involves steps such as acetonization, Boc protection, and N-methoxy-N-methyl amidation, highlighting the tert-butyl group's role in protecting functionality and facilitating complex synthetic pathways (Qin, Tang, Wang, Wang, Huang, Huang, & Wang, 2014).
作用機序
Target of Action
The primary targets of a compound are usually determined by its functional groups and overall structure. In the case of “Tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate”, it contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The bromomethyl group could potentially undergo reactions with biological nucleophiles.
Biochemical Pathways
Without specific information on the targets and mode of action of “this compound”, it’s difficult to predict the exact biochemical pathways it might affect. Compounds containing a pyrrolidine ring are often involved in neurotransmission, particularly in pathways involving the neurotransmitter gamma-aminobutyric acid (gaba) .
Pharmacokinetics
The pharmacokinetics of “this compound” would depend on several factors, including its solubility, stability, and metabolism. The tert-butyl group is known to enhance lipophilicity, which could potentially improve cellular uptake .
Action Environment
The action of “this compound” could be influenced by various environmental factors, such as pH and the presence of specific enzymes. For example, the hydrolysis of the ester group could be catalyzed by esterases present in the body .
特性
IUPAC Name |
tert-butyl (3S,4S)-3-(bromomethyl)-4-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO2/c1-8-6-13(7-9(8)5-12)10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPRMKRMCDPNCY-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CBr)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1CBr)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Bromobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B2708371.png)
![[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2708374.png)

![4-(tert-butyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2708380.png)




![1-(Aminomethyl)-6-thiaspiro[2.5]octane 6,6-dioxide](/img/structure/B2708387.png)

![3-(Benzylamino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2708389.png)
